3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic organic compound that contains a triazole ring with an amino group and an isopropyl group attached to it
Scientific Research Applications
3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antifungal and anticancer agents.
Agriculture: The compound is used in the development of herbicides and pesticides.
Materials Science: It is used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is the enzyme imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .
Mode of Action
This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby inhibiting the enzyme’s function .
Biochemical Pathways
The inhibition of imidazoleglycerol-phosphate dehydratase by this compound affects the histidine biosynthesis pathway . This results in a decrease in the production of histidine, an essential amino acid .
Pharmacokinetics
It is known to be soluble in water, methanol, ethanol, and chloroform . Its solubility suggests that it could be readily absorbed and distributed in the body, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of histidine production . This could potentially affect protein synthesis and other cellular functions that rely on histidine.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by temperature, as it has a melting point of 157 to 159 °C . Furthermore, its efficacy as an enzyme inhibitor could be influenced by the pH of its environment, as it has a pH value of 6.4 - 7.4 (100 g/l, H₂O, 20 °C) .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form chelates with certain metals, which can influence its biochemical activity . The compound’s interactions with enzymes such as hydrolases and oxidoreductases are of particular interest. These interactions often involve the formation of hydrogen bonds and coordination complexes, which can alter the enzyme’s activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in yeast cell cultures, the compound can increase the expression of certain genes required for survival under specific conditions . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding often involves hydrogen bonding and coordination with metal ions . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as changes in thyroid function and potential carcinogenicity . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing the conversion of substrates into products . These interactions can affect the overall metabolic flux and the levels of specific metabolites within the cell . The compound’s role in these pathways is crucial for understanding its broader biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with formic acid or its derivatives.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or isopropyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as ammonia or primary amines for substitution reactions.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amines or hydrazines.
Substitution Products: Various substituted triazoles.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A similar compound with a triazole ring and an amino group but without the isopropyl group.
1,2,4-Triazole: A basic triazole ring structure without any substituents.
3,5-Diamino-1,2,4-triazole: A triazole compound with two amino groups.
Uniqueness
3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both an amino group and an isopropyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials with desired characteristics.
Properties
IUPAC Name |
3-amino-N-propan-2-yl-1H-1,2,4-triazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-3(2)8-5(12)4-9-6(7)11-10-4/h3H,1-2H3,(H,8,12)(H3,7,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBAIMTWACNDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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